molecular formula C22H18ClFN6O2 B2722495 1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 922614-88-8

1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Katalognummer: B2722495
CAS-Nummer: 922614-88-8
Molekulargewicht: 452.87
InChI-Schlüssel: SAMCPXYASURSQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a purine ring, and a triazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of fluorine and chlorine atoms could also introduce interesting electronic effects that could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzyl group, the purine ring, and the triazine ring. These groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could influence its polarity, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

A study by Brunschweiger et al. (2014) on tricyclic xanthine derivatives, which share a core purine structure similar to the compound , found that these derivatives have the potential to act as multitarget drugs for neurodegenerative diseases. Specifically, they identified compounds with potent dual-target-directed A1/A2A adenosine receptor antagonists, with implications for treating symptoms and possibly modifying neurodegenerative diseases such as Parkinson's and Alzheimer's (Brunschweiger et al., 2014).

Cancer Chemotherapy

Research on dihydrofolate reductase inhibitors, like Baker's antifol (NSC 139105) and its insoluble form (NSC 113423), has been crucial in cancer chemotherapy. These inhibitors, studied by Camerman et al. (1978), demonstrate the potential of purine derivatives in inhibiting enzymes critical to cancer cell growth, thereby showing promise for use in cancer chemotherapy (Camerman et al., 1978).

Antiviral Activity

Kim et al. (1978) synthesized and tested a new class of purine analogs for their antiviral activity, highlighting the potential of purine derivatives in combating viral infections, including herpes and rhinovirus. This suggests that structurally related compounds could be explored for antiviral properties (Kim et al., 1978).

Antidepressant and Anxiolytic Properties

A study by Chłoń-Rzepa et al. (2013) on purine-2,6-dione derivatives has revealed their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, which could have implications for designing new antidepressant and anxiolytic drugs. This indicates the versatility of purine derivatives in addressing various aspects of mental health (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

The synthesis of triazino and triazolo[4,3-e]purine derivatives, as discussed by Ashour et al. (2012), revealed compounds with significant antimicrobial activities, including against bacteria such as Pseudomonas aeruginosa and Proteus vulgaris. This suggests the application of purine derivatives in developing new antimicrobial agents (Ashour et al., 2012).

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Wirkmechanismus

Eigenschaften

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(13-7-4-3-5-8-13)26-30(21(29)25-19)11-14-15(23)9-6-10-16(14)24/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMCPXYASURSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.